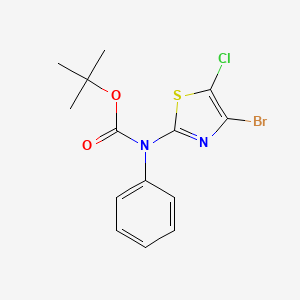![molecular formula C10H13N3O B15241665 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3O. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound features a pyridine ring substituted with a hydroxybutan-2-ylamino group and a carbonitrile group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-amino-2-butanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-[(1-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.
Reduction: 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-3-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-4-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carboxamide
Uniqueness
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxybutan-2-ylamino group and a carbonitrile group provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(1-hydroxybutan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3 |
Clave InChI |
DVFAHWSVSLEXOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1=CN=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


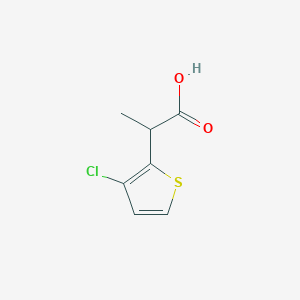
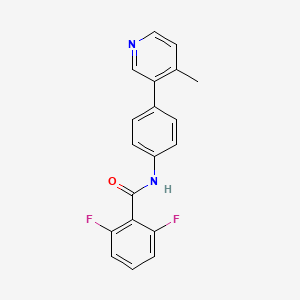
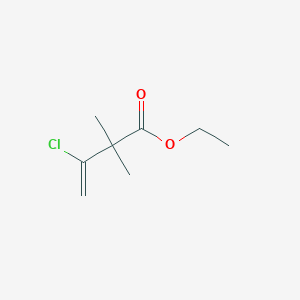
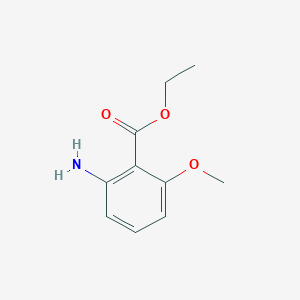
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
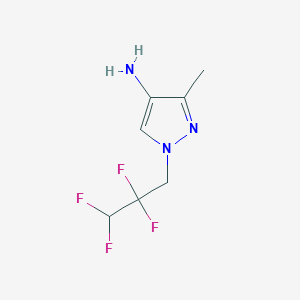

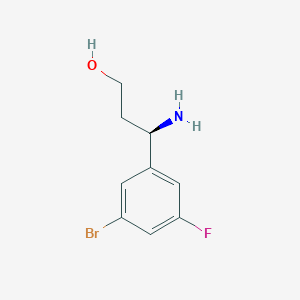
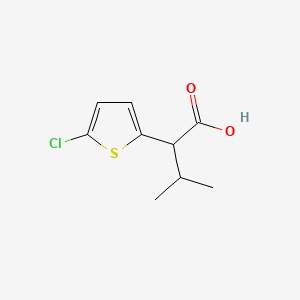
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
![2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241634.png)
